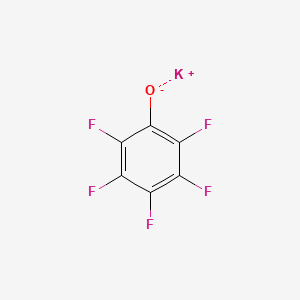

Potassium pentafluorophenolate

Description

Significance of Perfluorinated Aryloxides in Contemporary Chemical Science

Perfluorinated aryloxides, the class of compounds to which potassium pentafluorophenolate belongs, are of considerable importance in modern chemistry. The presence of multiple fluorine atoms on the aromatic ring dramatically alters the chemical and physical properties compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of fluorine atoms makes these aryloxides less basic and their corresponding phenols more acidic. researchgate.net

This reduced basicity and the unique electronic characteristics of perfluorinated aryloxides make them valuable ligands in coordination chemistry and catalysis. researchgate.net They can stabilize metal centers in high oxidation states and influence the reactivity and selectivity of catalytic processes. smolecule.com Furthermore, the steric bulk of the perfluorinated aryl group can be tuned to control the coordination environment around a metal center.

In materials science, the incorporation of perfluorinated aryloxide moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. smolecule.com These attributes are highly sought after for the development of advanced materials with applications in electronics and aerospace. The study of per- and polyfluoroalkyl substances (PFAS), a broader category that includes these compounds, is also a significant area of research due to their environmental persistence and potential health impacts. nih.govpjoes.comnih.gov

Historical Context and Foundational Studies of Pentafluorophenolates

The development of organofluorine chemistry, which provides the backdrop for the study of pentafluorophenolates, has been a significant endeavor since the 19th century. However, it was in the mid-20th century that the field saw substantial growth, driven by the need for new materials with unique properties. The synthesis of hexafluorobenzene (B1203771), a key precursor to pentafluorophenol (B44920) and its derivatives, was a crucial milestone.

Initial studies on pentafluorophenolates focused on understanding their fundamental chemical properties, such as their acidity and nucleophilicity. Researchers explored their reactivity in various organic reactions, particularly nucleophilic aromatic substitution, where the pentafluorophenyl group proved to be highly susceptible to attack by nucleophiles.

A significant area where pentafluorophenolates made an early impact was in peptide synthesis. Esters of pentafluorophenol were found to be highly effective activating agents for carboxylic acids, facilitating the formation of peptide bonds with high efficiency and minimal side reactions. This application highlighted the utility of the pentafluorophenolate as an excellent leaving group. Foundational studies also investigated the coordination chemistry of pentafluorophenolates with various metals, laying the groundwork for their later use in catalysis and materials science. Research into the solvolytic behavior of pentafluorophenolates has provided insights into their leaving group ability, classifying the pentafluorophenolate anion as a moderate leaving group. srce.hrresearchgate.net

Current Research Trajectories and Interdisciplinary Relevance

Current research on this compound and related compounds is vibrant and spans multiple disciplines, demonstrating its interdisciplinary relevance. researchgate.net In organic synthesis, it continues to be a versatile reagent for introducing the pentafluorophenoxy group into molecules, a common strategy for modifying the electronic and steric properties of organic compounds. smolecule.com

In the field of materials science, there is growing interest in using lanthanide pentafluorophenolates as emitters in organic light-emitting diode (OLED) devices. unn.rursc.org The unique luminescent properties of these complexes are being explored for the development of more efficient and stable display technologies. The thermal stability and electronic properties of materials incorporating the pentafluorophenoxy moiety are also of interest for applications in advanced coatings and polymers. smolecule.com

Catalysis remains a key area of investigation, with researchers designing novel catalysts based on metal complexes of pentafluorophenolate ligands. These catalysts are being applied to a variety of organic transformations, where the electronic and steric properties of the ligand can be leveraged to control the activity and selectivity of the catalyst. smolecule.com Furthermore, the development of advanced energy storage technologies like potassium-ion batteries has spurred research into new electrode materials, an area where the properties of potassium compounds are of interest. rsc.org The study of the crystal structure of hydrated this compound has revealed interesting interactions, such as the coordination of the potassium ion with fluorine atoms, which contributes to a deeper understanding of its chemical behavior. researchgate.netresearchgate.net

Physicochemical Properties of this compound

Here are the physicochemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C6F5KO smolecule.com |

| Molecular Weight | 222.15 g/mol smolecule.com |

| Melting Point | 246 °C (decomposes) chembk.com |

| Solubility | Soluble in polar solvents like DMSO and water. vulcanchem.com |

| Appearance | Typically a solid. |

| IUPAC Name | potassium;2,3,4,5,6-pentafluorophenolate smolecule.com |

| InChI Key | OMOSXHQDCWPOKM-UHFFFAOYSA-M smolecule.com |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)[O-].[K+] smolecule.com |

Crystal Structure of this compound Dihydrate

The crystal structure of this compound dihydrate ([K(C6F5O)(H2O)2]) has been determined by X-ray diffraction. researchgate.netresearchgate.net

| Crystal Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | C2/c researchgate.net |

| a | 9.353(2) Å researchgate.net |

| b | 18.329(6) Å researchgate.net |

| c | 6.8679(17) Å researchgate.net |

| β | 132.272(3)° researchgate.net |

| Volume | 871.2(4) ų researchgate.net |

| Z | 4 researchgate.net |

A notable feature of the structure is the anti-parallel aromatic stacking of the pentafluorophenolate anions. researchgate.net Interestingly, the potassium cation is coordinated to four water molecules and four fluorine atoms from the pentafluorophenolate rings, rather than directly to the phenolate (B1203915) oxygen. researchgate.netresearchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

4615-85-4 |

|---|---|

Molecular Formula |

C6F5KO |

Molecular Weight |

222.15 g/mol |

IUPAC Name |

potassium;2,3,4,5,6-pentafluorophenolate |

InChI |

InChI=1S/C6HF5O.K/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h12H;/q;+1/p-1 |

InChI Key |

OMOSXHQDCWPOKM-UHFFFAOYSA-M |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)[O-].[K+] |

Related CAS |

771-61-9 (Parent) |

Origin of Product |

United States |

Molecular Structure, Crystal Engineering, and Coordination Chemistry of Potassium Pentafluorophenolate

Crystallographic Investigations

The solid-state architecture of potassium pentafluorophenolate has been extensively studied, revealing fascinating insights into its bonding and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of Hydrated and Solvated Forms

Single crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. sc.edursc.org Studies on this compound have often involved its hydrated and solvated forms, where water or other solvent molecules are incorporated into the crystal lattice. chemrxiv.orglancs.ac.uk

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| This compound Dihydrate | Monoclinic | C2/c | researchgate.net |

Elucidation of Potassium Cation Coordination Environment

The coordination environment of the potassium cation (K⁺) in its pentafluorophenolate salt is a key feature of its crystal structure. In the dihydrate form, the potassium ion is not directly bonded to the phenolate (B1203915) oxygen as might be expected. researchgate.netresearchgate.net Instead, it exhibits a higher coordination number, interacting with multiple surrounding atoms. researchgate.net

Specifically, the coordination sphere of the potassium cation is comprised of four water molecules and four fluorine atoms from neighboring pentafluorophenolate anions. researchgate.netresearchgate.net This results in an octa-coordinated potassium ion, situated remotely from the phenolate oxygen. researchgate.net The shortest distance between the potassium ion and the phenolate oxygen is a notable 4.357(1) Å. researchgate.netresearchgate.net This type of coordination, where a cation interacts with fluorine atoms, is an area of growing interest in coordination chemistry. researchgate.netnih.gov

| Ion | Coordinating Species | Coordination Number | Reference |

|---|---|---|---|

| K⁺ | 4 H₂O, 4 F | 8 | researchgate.net |

Analysis of Interionic Interactions: Fluorine-Metal Contacts and Aromatic Stacking

The crystal packing of this compound dihydrate is stabilized by a combination of interionic interactions. A surprising feature is the coordination of the potassium cation to fluorine atoms rather than the phenolate oxygen. researchgate.net This fluorine-metal interaction plays a crucial role in the solid-state assembly. researchgate.net

Solution-State Structural and Conformational Analysis

The behavior of this compound in solution provides complementary information to its solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. scionresearch.comresearchgate.net For fluorine-containing compounds like this compound, ¹⁹F NMR is particularly informative. blogspot.com The ¹⁹F NMR spectrum can provide insights into the electronic environment of the fluorine atoms. blogspot.comresearchgate.net

While specific ¹⁹F NMR data for this compound is not detailed in the provided search results, the use of NMR is crucial for characterizing such compounds. upenn.edu For instance, in related fluorinated aryloxide complexes, variable-temperature ¹⁹F NMR studies have revealed dynamic processes occurring in solution. researchgate.net Furthermore, NMR techniques, including ³⁹K NMR, can be employed to study the interactions of the potassium cation in solution. pascal-man.com

Reactivity Profiles and Elucidation of Reaction Mechanisms for Potassium Pentafluorophenolate

Nucleofugality and Leaving Group Ability of the Pentafluorophenolate Anion

The ability of the pentafluorophenolate anion to act as a leaving group, its nucleofugality, is a critical factor in its chemical reactions. srce.hr This property has been quantitatively assessed through various studies.

Quantitative Determination of Nucleofugality Parameters (e.g., Nf values, LFER)

The nucleofugality of the pentafluorophenolate anion has been determined using the three-parameter Linear Free Energy Relationship (LFER) equation: log k = sf (Ef + Nf). srce.hrresearchgate.net In this equation, k represents the first-order solvolytic rate constants of substituted benzhydryl pentafluorophenolates, sf is the reaction constant, Ef is the electrofugality parameter of the carbocation being formed, and Nf is the nucleofugality parameter of the leaving group. srce.hrresearchgate.net

Through the analysis of solvolysis reactions of various substituted benzhydryl pentafluorophenolates, the pentafluorophenolate anion has been characterized as a moderate leaving group. researchgate.netresearchgate.net Its nucleofugality (Nf value) is positioned between that of phenyl carbonate and 3,5-dinitrobenzoate. srce.hrresearchgate.netresearchgate.net Despite this moderate leaving group ability, it exhibits a high reaction constant (sf = 1.29 in 80% aqueous ethanol), which indicates a significant sensitivity to the electrofugality of the forming carbocation. srce.hrresearchgate.net This high sf value can lead to an inversion of reactivity when compared to corresponding benzhydryl carboxylates, depending on the stability of the carbocation. srce.hrresearchgate.net

| Parameter | Description | Value/Observation |

| LFER Equation | log k = sf (Ef + Nf) | Used to determine nucleofugality. srce.hrresearchgate.net |

| Pentafluorophenolate | Leaving Group Ability | Moderate. researchgate.netresearchgate.net |

| Nf Value | Nucleofugality Parameter | Between phenyl carbonate and 3,5-dinitrobenzoate. srce.hrresearchgate.netresearchgate.net |

| sf Value | Reaction Constant | High (e.g., 1.29 in 80% aq. ethanol), indicating high sensitivity to carbocation stability. srce.hrresearchgate.net |

| Reactivity Comparison | vs. Carboxylates | Reactivity can invert depending on the carbocation's electrofugality. srce.hrresearchgate.net |

| Marcus Intrinsic Barrier | Solvolysis of Benzhydryl Phenolates | Phenolates solvolyze over a lower intrinsic barrier than corresponding carboxylates. srce.hrresearchgate.net |

Solvent Effects on Solvolytic Reaction Rates

The choice of solvent significantly influences the rate of solvolysis reactions involving the pentafluorophenolate anion. wikipedia.org Polar solvents, in particular, can affect reaction rates by stabilizing or destabilizing the transition state relative to the starting materials. wikipedia.orgiupac.org In SN1 reactions, where a carbocation intermediate is formed, polar protic solvents like water and ethanol (B145695) can increase the reaction rate by solvating the carbocation, thereby lowering its energy relative to the starting material. ucalgary.ca

The solvolysis rates of substituted benzhydryl pentafluorophenolates have been measured in various solvents, including ethanol, aqueous ethanol, and aqueous acetone (B3395972) mixtures. srce.hr The rate constants (k) for these reactions are determined conductometrically by monitoring the increase in conductivity as the reaction proceeds. srce.hr The data reveals that the solvent composition has a marked effect on the reaction rate. srce.hr For instance, increasing the water content in aqueous ethanol mixtures generally leads to an increase in the solvolysis rate, which is consistent with the increased stabilization of the developing carbocationic transition state by the more polar solvent. wikipedia.orgucalgary.ca

| Solvent System | General Effect on SN1 Solvolysis | Rationale |

| Polar Protic (e.g., H₂O, EtOH) | Accelerates reaction rate. ucalgary.ca | Stabilizes the carbocation intermediate through solvation. ucalgary.ca |

| Aqueous Ethanol Mixtures | Rate increases with increasing water content. srce.hr | Increased polarity of the medium stabilizes the transition state. wikipedia.org |

| Aqueous Acetone Mixtures | Solvent composition affects the rate. srce.hr | Changes in solvent polarity influence the stability of the transition state. wikipedia.org |

Impact of Electrocatalyst Structures on Reaction Pathways

While direct studies on the impact of electrocatalyst structures specifically on potassium pentafluorophenolate reactions are not prevalent in the provided context, general principles of electrocatalysis can be inferred. Electrocatalysts function by providing alternative reaction pathways, thereby lowering the activation energy and enhancing reaction rates. mdpi.com The structure of the electrocatalyst, including the coordination environment of the metal center and its interaction with the support material, plays a crucial role in its catalytic activity. uzh.chmdpi.com

For instance, in oxygen evolution reactions (OER), the electronic properties of the catalyst, such as the d-states of the transition metal, can be tuned by doping or creating alloys to optimize the binding energies of reaction intermediates. nih.gov The interaction between the metal and the support can also modulate the electronic and geometric structure of the catalyst, influencing its performance. mdpi.com These principles suggest that for reactions involving pentafluorophenolate, an appropriately designed electrocatalyst could potentially influence the reaction pathway, for example, by stabilizing intermediates or transition states. uzh.chmdpi.com

Reaction Kinetics and Mechanistic Investigations

The study of reaction kinetics provides valuable insights into the mechanisms of reactions involving this compound.

Kinetic Analysis of Nucleophilic Substitution Reactions Involving Pentafluorophenolate

Kinetic analyses of nucleophilic substitution reactions where pentafluorophenolate acts as a leaving group often reveal the order of the reaction, which in turn provides evidence for the reaction mechanism. msu.edu For example, in SN2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile, indicating a bimolecular rate-determining step. libretexts.orgdalalinstitute.com Conversely, in SN1 reactions, the rate is typically dependent only on the concentration of the substrate, suggesting a unimolecular rate-determining step. msu.eduamherst.edu

Studies on the reaction of sodium pentafluorophenolate with substituted pentafluorobenzenes have shown that the rate of these nucleophilic aromatic substitution reactions is significantly influenced by the nature of the substituent on the pentafluorobenzene (B134492) ring. dtic.mil A linear plot of the logarithm of the relative rate versus Hammett's σ- values gives a large positive slope, indicating that electron-withdrawing groups strongly activate the ring towards nucleophilic attack. dtic.mil The reactions were found to be kinetically controlled to favor substitution at the para position. dtic.mil

Identification of Rate-Determining Steps and Reaction Intermediates

For solvolysis reactions of benzhydryl pentafluorophenolates, the heterolytic cleavage of the carbon-oxygen bond to form a carbocation is the slow, rate-determining step. srce.hr This is characteristic of an SN1 mechanism, where the rate depends only on the concentration of the substrate. dalalinstitute.comamherst.edu The formation of the carbocation as an intermediate is a key feature of this pathway. amherst.educrunchchemistry.co.uk

Application of Hammett Correlations and Substituent Effects

The reactivity of this compound is profoundly influenced by the electronic properties of the pentafluorophenyl group. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding these influences by correlating reaction rates and equilibrium constants for reactions of substituted benzene (B151609) derivatives. escholarship.orgwikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org

The pentafluorophenoxy group (-OC₆F₅) is a powerful electron-withdrawing substituent. This is primarily due to the strong negative inductive effect (-I) of the five fluorine atoms, which overrides the positive mesomeric effect (+M) of the oxygen lone pairs. This strong electron withdrawal deactivates the aromatic ring towards electrophilic attack and significantly increases the acidity of the parent pentafluorophenol (B44920) compared to phenol. Consequently, the resulting pentafluorophenolate anion is more stable and less basic than the simple phenolate (B1203915) anion.

The electronic effect of the pentafluorophenoxy group can be contextualized by comparing Hammett substituent constants (σ) of various groups. While a specific σ value for the -OC₆F₅ group is not commonly tabulated, its behavior is indicative of a large positive σ value, characteristic of strong electron-withdrawing groups.

In the context of nucleophilic substitution reactions where the pentafluorophenolate acts as a leaving group (nucleofuge), its stability is a key determinant of reactivity. A study on the solvolysis of benzhydryl pentafluorophenolates established the leaving group ability (nucleofugality) of the pentafluorophenolate anion. srce.hr Using a linear free-energy relationship, log k = sf (Ef + Nf), the pentafluorophenolate was characterized as a moderate leaving group. srce.hr However, it displays a notably high reaction constant (sf = 1.29 in 80% aqueous ethanol), which is analogous to the Hammett ρ value. srce.hr This high value indicates that the reaction rate is highly sensitive to the electronic properties (electrofugality, Ef) of the benzhydryl cation being formed. srce.hr This sensitivity underscores the significant electronic influence exerted by the pentafluorophenoxy moiety.

| Substituent | Hammett Constant (σₚ) | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| -NH₂ | -0.66 | Strongly Electron-Donating | Accelerates reactions stabilized by positive charge |

| -OCH₃ | -0.27 | Electron-Donating | Accelerates reactions stabilized by positive charge |

| -H | 0.00 | Reference | Baseline reactivity |

| -Cl | +0.23 | Weakly Electron-Withdrawing | Decelerates reactions stabilized by positive charge |

| -CN | +0.66 | Strongly Electron-Withdrawing | Strongly decelerates reactions stabilized by positive charge |

| -NO₂ | +0.78 | Very Strongly Electron-Withdrawing | Very strongly decelerates reactions stabilized by positive charge |

| -OC₆F₅ (Inferred) | Strongly Positive | Strongly Electron-Withdrawing | Strongly decelerates reactions stabilized by positive charge |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity, the preference for bond-making or -breaking at one position over other possibilities, and stereoselectivity, the preference for the formation of a particular stereoisomer, are critical aspects of the chemical transformations involving this compound. durgapurgovtcollege.ac.innumberanalytics.com

Regioselectivity

The regioselectivity of reactions with this compound is dominated by the dual nature of the phenoxide anion, which possesses nucleophilic character at both the oxygen atom and the aromatic ring (at the ortho and para positions). However, the strong electron-withdrawing effect of the perfluorinated ring drastically reduces the nucleophilicity of the carbon atoms. As a result, in reactions with electrophiles, this compound exhibits exceptionally high regioselectivity for O-alkylation or O-acylation over C-alkylation or C-acylation.

A prime example is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. masterorganicchemistry.comlibretexts.org With this compound, the reaction proceeds cleanly via an Sₙ2 mechanism to yield the corresponding aryl ether, with negligible formation of C-alkylated byproducts. masterorganicchemistry.comlibretexts.org

| Reactants | Potential Products | Observed Product (Regioselective Outcome) | Reaction Type |

|---|---|---|---|

| This compound + Iodomethane | Pentafluoroanisole (O-Alkylation) vs. 2-Methyl-2,3,4,5,6-pentafluorocyclohexa-3,5-dien-1-one (C-Alkylation) | Pentafluoroanisole | Williamson Ether Synthesis |

| This compound + Benzyl Bromide | Benzyl pentafluorophenyl ether (O-Alkylation) vs. C-Benzylated byproducts | Benzyl pentafluorophenyl ether | Williamson Ether Synthesis |

| This compound + Acetyl Chloride | Pentafluorophenyl acetate (B1210297) (O-Acylation) vs. C-Acylated byproducts | Pentafluorophenyl acetate | Esterification |

Another facet of regioselectivity concerns nucleophilic aromatic substitution (SₙAr) on the pentafluorophenyl ring itself. The phenoxide group (-O⁻) is a powerful activating group for SₙAr, directing incoming nucleophiles to the para position. The fluorine atom at the C-4 position is thus highly susceptible to displacement by other nucleophiles, providing a regioselective pathway to 4-substituted tetrafluorophenols.

Stereoselectivity

Stereoselectivity in reactions involving this compound is primarily dictated by steric factors. numberanalytics.com The pentafluorophenolate anion is sterically demanding, and this bulk can influence the transition state geometry of a reaction, leading to the preferential formation of one stereoisomer. organic-chemistry.org

In an Sₙ2 reaction with a chiral alkyl halide, the bulky nucleophile may exhibit a preference for one trajectory of attack, potentially leading to a degree of kinetic resolution or the formation of a diastereomeric excess in the product.

Furthermore, the use of this compound as a base in elimination reactions can also lead to stereoselective outcomes. While it is a weak base, its significant steric hindrance can influence the E/Z ratio of the resulting alkene. In reactions where both Zaitsev and Hofmann elimination pathways are possible, a sterically hindered base like potassium tert-butoxide is known to favor the less-substituted Hofmann product. khanacademy.org By analogy, the bulky pentafluorophenolate might be expected to favor the formation of the less sterically congested alkene isomer, thereby controlling the stereoselectivity of the elimination. The specific outcome, however, is highly dependent on the substrate and reaction conditions. science-revision.co.uk

Applications in Advanced Organic Synthesis and Catalysis

Potassium Pentafluorophenolate as a Versatile Precursor in Organic Synthesis

The reactivity of this compound allows for its use as a building block in the synthesis of a wide array of complex molecules. Its role as a precursor is particularly prominent in the generation of perfluorinated compounds and in the fields of polymer chemistry and peptide synthesis.

Generation of Perfluorinated Ethers, Esters, and Other Functionalized Compounds

This compound serves as a crucial precursor for creating perfluorinated ethers and esters. The pentafluorophenolate anion is a competent nucleophile that can displace leaving groups in various substrates. For instance, the reaction of this compound with alkyl halides or sulfonate esters leads to the formation of the corresponding perfluoroaryl ethers. This methodology is a key step in the synthesis of more complex fluorinated molecules.

The synthesis of perfluorinated vinyl ethers, which are important monomers for ion-exchange resins, can involve intermediates derived from reactions with hexafluoropropylene oxide, where potassium fluoride (B91410) is a key reagent. google.com The reactivity of the pentafluorophenolate anion has been studied, and it is considered a moderate leaving group, with its nucleofugality positioned between that of phenyl carbonate and 3,5-dinitrobenzoate. srce.hr This characteristic is vital in solvolysis reactions for generating carbocations.

Furthermore, the reaction of this compound with acyl chlorides or anhydrides yields pentafluorophenyl esters. These esters are themselves valuable reagents in organic synthesis, particularly as activated esters for amide bond formation. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.

The versatility of this compound extends to its use in generating other functionalized compounds. For example, its reaction with hexafluorobenzene (B1203771) in the presence of potassium metal can be a step in the synthesis of more complex benzhydryl pentafluorophenyl ethers. srce.hr

Table 1: Examples of Compounds Synthesized Using this compound as a Precursor

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | Alkyl Halide/Sulfonate | Perfluoroaryl Ether | fluorine1.ru |

| This compound | Acyl Chloride/Anhydride | Pentafluorophenyl Ester | mdpi.com |

| This compound | Hexafluorobenzene/Potassium | Benzhydryl Pentafluorophenyl Ether | srce.hr |

| Potassium fluoride | Hexafluoropropylene oxide | Perfluorinated Vinyl Ether Intermediate | google.com |

Role in Active Ester Chemistry for Polymer Functionalization and Bioconjugation

Pentafluorophenyl (PFP) esters, readily prepared from this compound, are highly effective activating groups for carboxylic acids. This "active ester" chemistry is a cornerstone of modern polymer functionalization and bioconjugation techniques. mdpi.comnih.gov Polymers bearing PFP ester moieties can be synthesized and subsequently modified by reacting them with a wide range of nucleophiles, most commonly primary amines, to introduce specific functionalities. mdpi.comnih.gov This post-polymerization modification strategy allows for the creation of well-defined functional polymers with tailored properties.

The high reactivity of PFP esters allows for efficient and often quantitative conversion under mild conditions, which is crucial when working with sensitive biomolecules. mdpi.com This has led to their widespread use in bioconjugation, the process of covalently linking molecules to biomacromolecules such as proteins or peptides. beilstein-journals.orgethz.chrsc.org For example, a protein can be modified by reacting its surface-exposed lysine (B10760008) residues with a PFP ester-containing reagent. This approach is instrumental in creating antibody-drug conjugates, protein-polymer conjugates, and other advanced biomaterials. ethz.ch

The utility of PFP esters extends to dual-functionalization strategies. For instance, polymers can be designed with both PFP esters and another orthogonal reactive group, such as an alkyne. nih.gov This allows for a two-step modification process where the PFP esters are first reacted with an amine, and then the alkyne groups are modified using a "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This provides a powerful platform for creating complex, multifunctional materials.

Utilization in Peptide Synthesis Methodologies

In the realm of peptide synthesis, the formation of the amide bond is the fundamental step. While various coupling reagents exist, those that form active esters are particularly important. Pentafluorophenyl esters of amino acids, which can be generated from precursors like this compound, have been explored as coupling reagents in solid-phase peptide synthesis (SPPS). researchgate.netias.ac.in Although less reactive than some phosphonium (B103445) and uronium derivatives, they offer a viable alternative for peptide bond formation. researchgate.net

The efficiency of coupling reactions is paramount in SPPS to ensure high yields of the desired peptide. The use of highly activated esters, such as PFP esters, can help to drive the coupling reaction to completion, especially when dealing with sterically hindered amino acids. The choice of coupling reagent and strategy (e.g., Boc vs. Fmoc chemistry) is critical for the successful synthesis of complex peptides. ias.ac.in

Catalytic Roles and Methodologies Utilizing Pentafluorophenolate Species

The pentafluorophenolate anion, derived from this compound, not only acts as a precursor but also plays a significant role in various catalytic systems. Its unique properties are harnessed in both organocatalysis and for the conversion of carbon dioxide into more valuable chemical entities.

Organocatalysis and Supramolecular Catalytic Systems

In the field of organocatalysis, which utilizes small organic molecules as catalysts, pentafluorophenolate has been employed in innovative ways. One notable example is its use in supramolecular catalytic systems. rsc.orgrsc.orgresearchgate.net For instance, a DBU-based 2,3,4,5,6-pentafluorophenolate has been encapsulated within a β-cyclodextrin host. rsc.orgrsc.orgresearchgate.net This inclusion complex acts as an easily separable organocatalyst. rsc.orgrsc.org The β-cyclodextrin plays a crucial role by immobilizing the catalytically active phenolate (B1203915) species, which enhances the recyclability of the catalyst. rsc.orgrsc.orgresearchgate.net Interestingly, the phenolate anions can dissociate from the cyclodextrin (B1172386) cavity at reaction temperature and re-form the inclusion complex upon cooling, facilitating catalyst recovery and reuse. rsc.orgrsc.orgresearchgate.net

These supramolecular systems demonstrate the principles of molecular recognition, where the receptor (β-cyclodextrin) binds the substrate (pentafluorophenolate) to create a functional supramolecular entity. nobelprize.org The design of such artificial receptor molecules that can perform selective catalysis is a key area of research in supramolecular chemistry. nobelprize.org

Catalytic Conversion of Carbon Dioxide into Value-Added Chemicals

The conversion of carbon dioxide (CO2), a greenhouse gas, into valuable chemicals is a major goal in sustainable chemistry. aaqr.orgscitechdaily.comenergy.gov Pentafluorophenolate-based catalytic systems have shown promise in this area, particularly for the cycloaddition of CO2 to epoxides to form cyclic carbonates. rsc.orgrsc.orgresearchgate.net Cyclic carbonates are useful as green solvents and as intermediates in the synthesis of polymers. researchgate.netbham.ac.uk

The aforementioned DBU-pentafluorophenolate/β-cyclodextrin system has been successfully used as an organocatalyst for this transformation. rsc.orgrsc.org It can achieve high conversion of epoxides and excellent selectivity for the corresponding cyclic carbonates under relatively mild conditions (e.g., 130 °C and 3.0 MPa CO2) without the need for additional solvents or additives. rsc.orgrsc.org This catalytic system is effective for a variety of epoxides, demonstrating its potential for broader applications in CO2 valorization. rsc.org The development of efficient and recyclable catalysts for CO2 conversion is a critical step towards a more circular carbon economy. aaqr.orgscitechdaily.comenergy.gov

Table 2: Research Findings on Catalytic Applications of Pentafluorophenolate

| Catalytic System | Application | Key Findings | Reference |

|---|---|---|---|

| DBU-pentafluorophenolate/β-cyclodextrin | Organocatalysis for CO2 cycloaddition | High conversion of epoxides to cyclic carbonates, good recyclability due to supramolecular encapsulation. | rsc.orgrsc.orgresearchgate.net |

| DBU-pentafluorophenolate/β-cyclodextrin | Supramolecular Catalysis | The phenolate anion is the active species, and β-cyclodextrin aids in catalyst recovery. | rsc.orgrsc.orgresearchgate.netnih.gov |

Involvement in Polymerization and Cross-linking Reactions

This compound and the closely related pentafluorophenyl functional group are significant in polymer chemistry, participating in both polymerization initiation and post-polymerization modification, including cross-linking. Cross-linking is a process that links polymer chains together, often enhancing the material's mechanical and thermal properties. wikipedia.org

Research has demonstrated the utility of alkali metal pentafluorophenolates in creating polymers. For instance, the sodium salt, sodium pentafluorophenolate, has been shown to react with substituted pentafluorobenzenes to yield perfluoropolyphenyl ether polymers. dtic.mil Furthermore, this compound, when used with sterically encumbered zirconocene (B1252598) dimethyl complexes, generates active catalysts for ethylene (B1197577) polymerization. researchgate.net

The pentafluorophenyl (PFP) group is particularly valued for its application in post-polymerization modifications and the synthesis of precise polymer networks. researchgate.net This utility stems from the high reactivity of the PFP moiety toward nucleophiles, a consequence of the electron-withdrawing nature of its five fluorine atoms, which makes the aromatic ring susceptible to nucleophilic substitution rather than electrophilic attack. researchgate.net A prominent example is the para-Fluoro-Thiol Reaction (PFTR), where a thiol, deprotonated by a base, selectively displaces the fluorine atom at the para position of the PFP ring. researchgate.net This reaction is highly efficient for creating polymer networks, a form of cross-linking, under mild, metal-free conditions. researchgate.net

The table below summarizes the involvement of pentafluorophenolate in these reactions.

Table 1: Polymerization and Cross-linking Reactions Involving Pentafluorophenolates

| Reaction Type | Role of Pentafluorophenolate/PFP Group | Example Reaction | Reference |

|---|---|---|---|

| Polymerization | Co-catalyst / Initiator | Ethylene polymerization using zirconocene dimethyl complexes and K-pentafluorophenolate. | researchgate.net |

| Polymerization | Monomer | Formation of perfluoropolyphenyl ether polymers from sodium pentafluorophenolate. | dtic.mil |

| Cross-linking | Reactive Site for Nucleophilic Attack | para-Fluoro-Thiol Reaction (PFTR) for creating polymer networks. | researchgate.net |

Enantioselective Catalysis Mediated by Alkali Metal Complexes

Enantioselective catalysis is a critical technique for synthesizing specific chiral molecules, which are non-superimposable mirror images of each other. numberanalytics.com Alkali metal complexes, including those of potassium, are employed as catalysts in these stereocontrolled transformations. rsc.org The effectiveness of such catalysis often depends on overcoming the poor solubility of alkali metal salts in common organic solvents, a challenge that can be addressed by using phase-transfer catalysts or crown ethers. mdpi.comnih.govnih.gov

While direct use of this compound as a primary chiral catalyst is not widely documented, its anion plays a crucial role as a component within certain enantioselective catalytic systems. In some isothiourea-catalyzed reactions, pentafluorophenyl esters serve as acyl ammonium (B1175870) ion precursors. nih.gov Upon acylation of the catalyst, pentafluorophenolate is generated in situ. This pentafluorophenolate anion is then proposed to function as a Brønsted base, facilitating the deprotonation of the pro-nucleophile to form a key C(1)-ammonium enolate intermediate, which then reacts enantioselectively. nih.gov

The principle of using a chiral catalyst to control the environment around a reactive species generated with the help of a potassium salt is a key strategy. nih.govnih.gov Chiral bis-urea catalysts, for example, can complex with potassium fluoride to form a soluble, chiral fluoride-delivering agent for enantioselective fluorination. nih.govnih.gov This concept of a chiral environment mediating the reactivity of an alkali metal-associated anion is central to achieving enantioselectivity.

Table 2: Role of Pentafluorophenolate in Enantioselective Catalysis

| Catalytic System | Role of Pentafluorophenolate Anion | Key Transformation | Reference |

|---|---|---|---|

| Isothiourea Catalysis | In situ generated Brønsted base | Promotes formation of a C(1)-ammonium enolate intermediate for the synthesis of α-aryl-β²-amino-esters. | nih.gov |

| Phase-Transfer Catalysis | Conceptual Analogy (with KF) | A chiral host complexes with the alkali metal salt to enable enantioselective nucleophilic substitution. | nih.govnih.gov |

Mechanistic Understanding of Catalytic Cycles

A mechanistic understanding of how this compound participates in catalytic cycles is essential for optimizing existing reactions and developing new ones. Its function can be traced to the distinct properties of both the cation and the anion.

In polymerization and cross-linking reactions, the mechanism is often a nucleophilic aromatic substitution on the electron-deficient pentafluorophenyl ring. dtic.milresearchgate.net For instance, in the para-Fluoro-Thiol Reaction (PFTR), the catalytic cycle involves a base that deprotonates a thiol, generating a highly nucleophilic thiolate. This thiolate then attacks the carbon atom at the para position of the pentafluorophenyl group, displacing the fluoride and forming a new carbon-sulfur bond, thus cross-linking the polymer chains. researchgate.net

In the context of enantioselective catalysis, the pentafluorophenolate anion, generated in situ, acts as a Brønsted base within the catalytic cycle. nih.gov It abstracts a proton to generate a reactive nucleophile (e.g., a C(1)-ammonium enolate), which is held within the chiral environment of the primary catalyst. This allows the subsequent reaction to proceed with high enantioselectivity. nih.gov The catalytic cycle is completed upon reaction of the intermediate and regeneration of the catalysts. nih.gov

A fascinating mechanistic insight comes from the solid-state structure of hydrated this compound. researchgate.net X-ray diffraction studies revealed that the potassium cation coordinates with four water molecules and four fluorine atoms from neighboring pentafluorophenolate anions, rather than the phenolate oxygen. researchgate.net This unusual bonding, where the "hard" K⁺ cation interacts with the "hard" fluorine atoms, could influence the salt's solubility, aggregation, and reactivity in solution, thereby impacting its behavior within a catalytic cycle. Similarly, mechanistic studies on enantioconvergent substitutions using potassium fluoride have shown that a chiral hydrogen-bond-donor catalyst and an onium salt co-catalyst are essential to solubilize the salt and form a well-defined ternary complex that delivers the anion enantioselectively. nih.gov

Table 3: Mechanistic Features of this compound in Catalysis

| Reaction Type | Key Mechanistic Feature | Description | Reference |

|---|---|---|---|

| Polymerization / Cross-linking | Nucleophilic Aromatic Substitution | A nucleophile (e.g., thiolate) attacks the electron-deficient PFP ring, typically displacing the para-fluorine. | researchgate.net |

| Enantioselective Catalysis | In situ Base Generation | The pentafluorophenolate anion acts as a Brønsted base to generate a key reactive intermediate within a chiral catalytic environment. | nih.gov |

| Structural Influence | K⁺-Fluorine Coordination | The potassium ion interacts directly with the fluorine atoms of the anion, a feature that may influence its aggregation and reactivity in catalytic systems. | researchgate.net |

| Solubilization & Delivery | Synergistic Phase-Transfer Catalysis | (By analogy with KF) A chiral host and co-catalyst form a complex with the potassium salt to enable its solubilization and controlled delivery in an enantioselective reaction. | nih.gov |

Computational and Theoretical Chemistry Studies of Potassium Pentafluorophenolate Systems

Quantum Chemical Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding, and reactivity of potassium pentafluorophenolate.

Quantum chemical studies have provided a detailed picture of the electronic distribution and bonding within this compound. Analysis of the crystal structure of its dihydrate reveals significant interactions between the potassium ion, the pentafluorophenolate anion, and water molecules.

A notable study utilized B3LYP/6-31+G(d) level of theory to calculate the charge distribution on the pentafluorophenolate anion. These calculations indicate a substantial negative charge on the oxygen and fluorine atoms, which influences the compound's coordination chemistry. The phenolate (B1203915) oxygen is found to bind to four water molecules through hydrogen bonding, while the coordination sphere of the potassium cation involves four water molecules and four fluorine atoms. This highlights the role of the fluorine atoms in coordinating with the metal ion, a somewhat unusual bonding mode driven by the calculated charge distribution.

The electronic structure of the pentafluorophenyl group itself is characterized by its strong electron-withdrawing nature, which influences anion–π interactions. The distribution of electrons within the aromatic ring and the C-F and C-O bonds is key to understanding its chemical behavior. Theoretical studies on related systems help to contextualize the electronic properties of the pentafluorophenolate anion, showing how factors like ion pairing and solvent interactions can modulate the electronic structure.

| Atom | Calculated Charge (a.u.) |

|---|---|

| Oxygen (O1) | -0.69 |

| Fluorine (ortho) | -0.39 |

| Fluorine (meta) | -0.38 |

| Fluorine (para) | -0.40 |

Data sourced from B3LYP/6-31+G(d) calculations.

Computational modeling is a key tool for exploring the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify reaction intermediates, transition states, and determine activation energies. Transition State Theory (TST) is a fundamental framework used in these studies to calculate reaction rate constants.

DFT calculations are commonly employed to model reaction pathways. For instance, such methods can be used to study reactions where pentafluorophenolate acts as a nucleophile or as a leaving group. The calculations involve optimizing the geometries of reactants, products, and transition states. The energy difference between the reactants and the transition state provides the activation barrier, a critical factor in reaction kinetics. For example, in a substitution reaction, computational models can elucidate the structure of the high-energy activated complex and the minimum energy path from reactants to products.

| Parameter | Description | Computational Method |

|---|---|---|

| ΔG‡ (Gibbs Free Energy of Activation) | The energy barrier that must be overcome for a reaction to occur. Determines the reaction rate. | DFT, Ab initio methods |

| Transition State (TS) Structure | The highest energy point along the reaction coordinate, representing the activated complex. | Geometry optimization algorithms |

| Reaction Intermediates | Metastable species formed during the reaction pathway between reactants and products. | Geometry optimization algorithms |

| Rate Constant (k) | A measure of the speed of a reaction, calculated using theories like TST. | Eyring Equation, KiSThelP |

Computational chemistry allows for the accurate prediction of various spectroscopic signatures of this compound, which is crucial for its characterization and the interpretation of experimental data.

NMR Spectroscopy: DFT methods, often combined with the Gauge-Including Atomic Orbital (GIAO) approach, are powerful tools for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C, ¹⁹F, etc.). Machine learning models, trained on DFT-calculated data, are emerging as a faster alternative for predicting NMR spectra with comparable accuracy.

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of molecules can be simulated computationally. These simulations calculate the vibrational frequencies and intensities of different molecular motions. DFT calculations can predict these spectra, providing insights into the molecule's structure and bonding. More advanced techniques, such as ab initio molecular dynamics and machine learning potentials, can account for anharmonic effects and provide even more accurate spectra.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of this compound in a solvent. These simulations model the interactions between the solute and solvent molecules, providing insights into processes like solvation and ion pairing.

In a typical MD simulation of this compound in an aqueous solution, the system would consist of one or more K⁺ and C₆F₅O⁻ ions surrounded by a large number of water molecules in a simulation box with periodic boundary conditions. The forces between atoms are calculated using a force field, and Newton's equations of motion are integrated over time to track the trajectory of each atom.

Key properties investigated through MD simulations include:

Solvation Shell Structure: Analysis of the radial distribution functions (RDFs) between the K⁺ and C₆F₅O⁻ ions and the solvent molecules reveals the structure and size of the solvation shells.

Ion Pairing: The potential of mean force (PMF) can be calculated to understand the thermodynamics of ion association, distinguishing between contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and free ions.

Transport Properties: MD simulations can also be used to calculate dynamic properties such as diffusion coefficients for the individual ions.

Simulations of other potassium salts, like KCl and KF, in water provide a basis for understanding the expected behavior of this compound, highlighting the interplay between ion-ion and ion-solvent interactions.

Application of Advanced Computational Methodologies in Materials Design

Advanced computational methods are increasingly used to design new materials with tailored properties. This compound and similar compounds can be evaluated as building blocks in materials design through techniques like high-throughput screening and machine learning.

High-Throughput Computational Screening: This approach involves rapidly evaluating a large number of candidate molecules from a database against a set of desired properties using computational models. For example, phenolic compounds have been screened for their ability to form functional nanocoatings. This compound could be included in such a library to screen for properties like surface adhesion, stability, or electronic characteristics.

Machine Learning (ML): ML models can learn the relationship between a molecule's structure and its properties from large datasets. These models can then predict the properties of new, un-synthesized molecules far more quickly than traditional quantum chemical calculations. This is particularly useful in materials discovery for identifying promising candidates for further investigation. For instance, ML models have been used to predict the properties of phenolic compounds for specific applications.

These computational strategies accelerate the materials discovery process, enabling a rational, in silico design approach that can significantly reduce the time and cost associated with experimental trial-and-error methods.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of potassium pentafluorophenolate in solution.

Fluorine-19 NMR is particularly powerful for analyzing fluorinated compounds due to its 100% natural abundance and wide chemical shift range, which minimizes the likelihood of signal overlap. azom.comnih.gov The ¹⁹F NMR spectrum of the pentafluorophenolate anion provides a distinct fingerprint of its electronic structure. The spectrum typically displays three distinct signals corresponding to the fluorine atoms in ortho, meta, and para positions relative to the oxygen atom.

The chemical shifts are highly sensitive to the electronic environment. nih.gov For the pentafluorophenolate anion, the signals are generally observed in the range of -140 to -180 ppm relative to a CFCl₃ standard. The para-fluorine usually appears at the highest frequency (least shielded), while the ortho-fluorines are the most shielded. The typical splitting pattern is a triplet for the para-fluorine (coupled to the two meta-fluorines), a triplet for the ortho-fluorines (coupled to the two meta-fluorines and the para-fluorine, often appearing as an apparent triplet), and a multiplet for the meta-fluorines.

Table 1: Representative ¹⁹F NMR Spectroscopic Data for Pentafluorophenolate Anion Note: Exact chemical shifts can vary depending on the solvent and concentration.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| F-ortho | ~ -163 | t | J(Fₒ-Fₘ) ≈ 20 |

| F-meta | ~ -175 | m | J(Fₘ-Fₒ) ≈ 20, J(Fₘ-Fₚ) ≈ 20 |

While ¹H NMR is not directly used to characterize the pentafluorophenolate anion due to the absence of protons, it is crucial for assessing sample purity, particularly for detecting residual solvents or protonated starting materials.

Carbon-13 NMR provides valuable information about the carbon skeleton. The spectrum of the pentafluorophenolate anion will show distinct resonances for the carbon atoms of the aromatic ring. These signals are subject to coupling with the directly attached fluorine atoms (¹J(C-F)) and, to a lesser extent, with fluorine atoms further away (²J(C-F), ³J(C-F)), leading to complex splitting patterns. reddit.com The carbon atom attached to the oxygen (C1) typically appears as a multiplet at the lowest field due to the electronegativity of oxygen and the coupling to the two ortho-fluorine atoms. The other fluorine-bearing carbons will also appear as complex multiplets at higher fields.

Table 2: Expected ¹³C NMR Resonances and Couplings for Pentafluorophenolate Anion

| Carbon Position | Expected Chemical Shift Range (δ, ppm) | Expected Multiplicity | Primary Coupling Interaction |

|---|---|---|---|

| C1 (C-O) | 145 - 155 | Multiplet | ²J(C-Fₒ) |

| C2, C6 (C-Fₒ) | 135 - 145 | Doublet of multiplets | ¹J(C-F) |

| C3, C5 (C-Fₘ) | 130 - 140 | Doublet of multiplets | ¹J(C-F) |

X-ray Diffraction (XRD) Techniques

Single-crystal X-ray diffraction (XRD) has been instrumental in determining the precise solid-state structure of this compound, specifically its dihydrate form (PfpOK · 2H₂O). researchgate.net This technique reveals detailed information about bond lengths, bond angles, and the crystal packing arrangement.

The crystal structure of this compound dihydrate shows that the compound crystallizes in the monoclinic system with the space group C2/c. researchgate.net A notable feature of the structure is the coordination environment of the potassium ion. Instead of bonding directly to the phenolate (B1203915) oxygen, the K⁺ ion is coordinated to four water molecules and four fluorine atoms from neighboring pentafluorophenolate anions. researchgate.net The phenolate oxygen participates in hydrogen bonding with the water molecules. researchgate.net The structure also exhibits aromatic stacking of the pentafluorophenolate rings with an opposite dipole orientation. researchgate.net

Table 3: Crystallographic Data for this compound Dihydrate

| Parameter | Value | Reference |

|---|---|---|

| Formula | [K(C₆F₅O)(H₂O)₂] | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 9.353(2) | researchgate.net |

| b (Å) | 18.329(6) | researchgate.net |

| c (Å) | 6.8679(17) | researchgate.net |

| β (°) | 132.272(3) | researchgate.net |

| Volume (ų) | 871.2(4) | researchgate.net |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a key analytical tool for confirming the molecular weight and assessing the purity of this compound. jchemrev.com Using a soft ionization technique like electrospray ionization (ESI) in negative ion mode, the pentafluorophenolate anion (C₆F₅O⁻) can be readily detected. The measured mass-to-charge ratio (m/z) of the parent ion allows for the confirmation of the compound's identity. The monoisotopic mass of the C₆F₅O⁻ anion is approximately 182.98 u. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. MS is also used to identify potential impurities from the synthesis, such as residual starting materials or by-products.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound. nih.govmdpi.com These techniques are complementary and probe the vibrational modes of the molecule.

The FT-IR and Raman spectra are dominated by characteristic vibrations of the pentafluorophenyl group. Key vibrational bands include:

C-F Stretching: Strong absorptions in the FT-IR spectrum, typically in the range of 1000-1300 cm⁻¹, are characteristic of carbon-fluorine stretching vibrations.

C-O Stretching: The stretching vibration of the phenolate C-O bond is expected to appear in the 1200-1300 cm⁻¹ region.

Aromatic Ring Vibrations: Vibrations associated with the C=C stretching of the aromatic ring typically occur in the 1400-1650 cm⁻¹ region.

Table 4: Expected Principal Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C=C Stretching | 1400 - 1650 | FT-IR, Raman |

| C-O Stretching | 1200 - 1300 | FT-IR |

| C-F Stretching | 1000 - 1300 | FT-IR (Strong) |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Compositional Analysis

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a solid sample of this compound. researchwithrutgers.com The XPS spectrum would show characteristic peaks for potassium (K), fluorine (F), carbon (C), and oxygen (O).

By analyzing the high-resolution spectra of each element, information about their chemical environment can be obtained.

K 2p: The binding energy of the K 2p peak would confirm the presence of potassium in its +1 ionic state. thermofisher.com

F 1s: A single, sharp F 1s peak would be expected, corresponding to the fluorine atoms bonded to the aromatic ring.

O 1s: The O 1s spectrum would show a component corresponding to the phenolate oxygen.

C 1s: The C 1s spectrum would be more complex, showing distinct peaks for the carbon atoms bonded to fluorine and the carbon atom bonded to oxygen, reflecting their different chemical environments.

This technique is particularly useful for verifying the surface purity and stoichiometry of the compound.

Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Solvate Content

Thermal analysis techniques are crucial in characterizing the purity and solvate content of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into its thermal stability, decomposition behavior, and the presence of any associated solvent molecules.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is particularly useful for determining the presence of water or other solvents in a crystal lattice. For instance, the thermolysis of this compound dihydrate (C₆F₅OK · 2H₂O) has been examined to understand its dehydration process and subsequent decomposition.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can identify phase transitions such as melting, crystallization, and glass transitions, as well as characterize decomposition processes. For anhydrous this compound, a melting point of 246 °C with decomposition has been reported, indicating the temperature at which the compound begins to break down.

Detailed research findings from TGA would typically reveal distinct mass loss steps corresponding to the removal of solvate molecules followed by the decomposition of the anhydrous compound. For this compound dihydrate, the initial weight loss would correspond to the two molecules of water. The temperature at which this dehydration occurs provides information about the strength of the water molecules' interaction with the salt. Subsequent weight loss at higher temperatures would signify the decomposition of the this compound itself.

DSC analysis complements TGA by providing energetic information about these processes. The dehydration of a solvate is typically observed as an endothermic peak in the DSC curve, representing the energy required to remove the solvent molecules from the crystal lattice. The melting and decomposition of the anhydrous compound would also be associated with distinct thermal events in the DSC thermogram. The sharpness and temperature of the melting endotherm can be indicative of the sample's purity.

The data obtained from these thermal analysis techniques are summarized in the tables below.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound and its Dihydrate

| Sample | Temperature Range (°C) | Mass Loss (%) | Assignment |

| This compound Dihydrate | Data not available | Data not available | Dehydration |

| This compound Dihydrate | Data not available | Data not available | Decomposition |

| Anhydrous this compound | > 246 | Data not available | Decomposition |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Sample | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Thermal Event |

| Anhydrous this compound | Data not available | 246 | Data not available | Melting with Decomposition |

| This compound Dihydrate | Data not available | Data not available | Data not available | Dehydration |

Emerging Research Directions and Future Perspectives

Integration of Potassium Pentafluorophenolate in Novel Functional Materials and Nanomaterials

The distinct structural and electronic properties of the pentafluorophenyl group make this compound an attractive building block for a new generation of functional materials and nanomaterials. The high degree of fluorination can impart properties such as thermal stability, chemical resistance, and unique electronic characteristics.

One promising avenue of research is the incorporation of this compound into metal-organic frameworks (MOFs) . MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. rsc.org The use of fluorinated ligands like the pentafluorophenolate anion can lead to MOFs with modified pore sizes, enhanced hydrophobicity, and potentially improved stability. For instance, a potassium-based MOF has been synthesized using a perylene-3,4,9,10-tetracarboxylate linker, demonstrating the feasibility of incorporating potassium ions into such structures. nih.gov The integration of the pentafluorophenoxy group could lead to MOFs with tailored properties for specific applications, such as the selective adsorption of fluorinated gases or as catalysts for reactions involving fluorinated substrates.

Furthermore, this compound can serve as a precursor or a modifying agent in the synthesis of functional polymers . The pentafluorophenyl ester is known for its high reactivity towards amines, allowing for post-polymerization modification under mild conditions. researchgate.net This suggests that polymers incorporating the pentafluorophenoxy moiety could be readily functionalized to create materials with diverse properties for applications in drug delivery, bioimaging, and advanced coatings. mdpi.comrsc.org For example, polymers containing this group could be designed to have tunable solubility, thermal stability, and surface properties.

In the realm of nanomaterials , the green synthesis of potassium nanoparticles from various precursors has been explored. researchgate.netscienceworldjournal.orgtechscience.com While not directly involving this compound, these studies highlight the growing interest in potassium-based nanomaterials. This compound could potentially be used as a precursor for the synthesis of fluorinated carbon nanomaterials or as a surface modifier to tune the properties of existing nanoparticles. The preparation of potassium nanoparticles using gamma irradiation with stabilizers like PVA and PVP has also been reported, yielding particles with controlled sizes. ekb.eg

The crystal structure of hydrated this compound reveals that the potassium cation is coordinated by four water molecules and four fluorine atoms from the pentafluorophenolate anions, while the phenolate (B1203915) oxygen interacts with water molecules through hydrogen bonding. researchgate.net This coordination behavior is crucial for understanding how this compound can be integrated into larger material architectures.

| Material Type | Potential Role of this compound | Anticipated Properties | Potential Applications |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Fluorinated organic linker | Modified pore size, enhanced hydrophobicity, improved stability | Gas storage, separation, catalysis |

| Functional Polymers | Monomer precursor or for post-polymerization modification | Tunable solubility, thermal stability, chemical resistance | Drug delivery, bioimaging, advanced coatings |

| Nanomaterials | Precursor for fluorinated nanomaterials or surface modifier | Enhanced stability, tailored surface properties | Electronics, catalysis, biomedical applications |

Exploration of Sustainable Chemical Processes and Green Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing the use of non-toxic reagents, renewable feedstocks, and energy-efficient reaction conditions. The synthesis and application of this compound are ripe for exploration within this paradigm.

Current methods for the synthesis of aryl fluorides, which are structurally related to pentafluorophenol (B44920), often rely on harsh conditions or toxic reagents. exordo.comchemistryviews.orgresearchgate.net Developing green synthesis routes to this compound itself is a key research objective. This could involve exploring alternative fluorinating agents that are less hazardous than those traditionally used or developing catalytic methods that proceed under milder conditions. For instance, recent advancements in the synthesis of sulfonyl fluorides using potassium fluoride (B91410) in a green process highlight a move towards more environmentally benign methods. sciencedaily.comeurekalert.org

Furthermore, this compound can be utilized in sustainable chemical transformations . The development of environmentally friendly fluorination protocols is an urgent need to provide safe and rapid access to aryl fluorides. exordo.com this compound, or its derivatives, could serve as a fluoride source or a precursor to fluorinating agents in such reactions. The use of organotrifluoroborates as fluoride sources in Balz-Schiemann type reactions represents a step in this direction. exordo.com

The exploration of solvent-free reaction conditions or the use of greener solvents is another important aspect. The synthesis of potassium nanoparticles from agricultural byproducts exemplifies a green approach to producing potassium-based materials. researchgate.net Similar strategies could be investigated for the synthesis or reactions of this compound, potentially utilizing biomass-derived solvents or solid-state reaction conditions to minimize environmental impact.

| Area of Focus | Traditional Approach | Potential Green Alternative | Benefits |

|---|---|---|---|

| Synthesis of this compound | Harsh fluorinating agents, high temperatures | Use of greener fluorinating agents (e.g., KF), catalytic methods | Reduced toxicity, lower energy consumption, improved safety |

| Use in Chemical Reactions | Stoichiometric reagents, hazardous solvents | Catalytic amounts, use of biomass-derived solvents or solvent-free conditions | Higher atom economy, reduced waste, lower environmental impact |

| Feedstock Sourcing | Petroleum-based starting materials | Utilization of biomass-derived phenols | Increased use of renewable resources, reduced carbon footprint |

Application of Machine Learning and Artificial Intelligence in Pentafluorophenolate Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery of new materials and the optimization of chemical reactions. paperpublications.orgarxiv.org These computational tools can be powerfully applied to the study of this compound and related compounds.

Predicting Material Properties: Machine learning models can be trained on existing data to predict the properties of novel materials containing the pentafluorophenoxy group. nih.gov For instance, AI algorithms could predict the thermal stability, electronic properties, or gas adsorption capacity of new MOFs or polymers incorporating this moiety, thereby guiding experimental efforts towards the most promising candidates. ML has already been successfully used to predict the fluorination strength of electrophilic fluorinating reagents and the solubility of fluorinated gases in ionic liquids. rsc.orgrsc.orgresearchgate.net

The application of AI and ML in these areas can significantly reduce the time and cost associated with traditional trial-and-error experimental approaches, leading to a more rapid advancement in the field of pentafluorophenolate chemistry.

Advanced Mechanistic Investigations of Complex Multicomponent Systems

A deep understanding of reaction mechanisms is fundamental to the rational design of new chemical processes and materials. Advanced experimental and computational techniques are poised to unravel the intricate mechanistic details of reactions involving this compound, particularly in complex multicomponent systems.

Elucidating Reaction Pathways: The crystal structure of hydrated this compound provides a starting point for understanding its reactivity. researchgate.net The coordination of the potassium ion to the fluorine atoms rather than the phenolate oxygen is an unusual bonding mode that warrants further investigation. researchgate.net Computational methods, such as density functional theory (DFT), can be used to model the reaction pathways of this compound in various transformations, including its role as a nucleophile, a leaving group, or a ligand in a catalytic cycle. Such studies can provide insights into the transition states and intermediates involved, helping to explain the observed reactivity and selectivity. For example, DFT has been used to study the mechanism of persulfate-assisted polymerization. nsf.govresearchgate.net

Investigating Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. rsc.orgnih.govamazonaws.com The unique reactivity of this compound could be harnessed in the design of novel MCRs. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor the progress of these complex reactions in real-time, providing valuable data for mechanistic elucidation. The systematic, computational discovery of new MCRs is an emerging field where this compound could be considered as a potential reactant. chemrxiv.org

Probing Polymerization Mechanisms: Potassium-based complexes have been shown to be active catalysts for ring-opening polymerization. mdpi.com Mechanistic studies on such systems have revealed unusual anionic mechanisms. mdpi.com Given the potential of this compound in polymer chemistry, detailed mechanistic investigations of its role in polymerization reactions are warranted. This could involve studies on initiation, propagation, and termination steps, as well as the influence of the pentafluorophenyl group on the properties of the resulting polymer.

Design of Next-Generation Catalytic Systems and Reagents

The development of new catalytic systems with enhanced activity, selectivity, and stability is a cornerstone of modern chemistry. This compound holds promise as a versatile component in the design of next-generation catalysts and reagents.

As a Ligand in Homogeneous Catalysis: The pentafluorophenoxy group can act as a ligand for a variety of metal centers. The electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of the metal center, thereby tuning its catalytic activity. Potassium complexes with bidentate pyrrole (B145914) ligands have shown catalytic activity for the cyclotrimerization of isocyanates. rsc.org Similarly, catalysts incorporating the pentafluorophenoxy ligand could exhibit unique reactivity in a range of transformations, including cross-coupling reactions, polymerization, and oxidation catalysis.

As a Precursor to Heterogeneous Catalysts: this compound could be used as a precursor for the synthesis of supported catalysts. For example, it could be immobilized on a solid support, such as silica (B1680970) or a polymer, to create a heterogeneous catalyst that is easily separable from the reaction mixture. The development of catalysts based on earth-abundant metals like potassium is also a key aspect of sustainable chemistry. nih.gov

In Organocatalysis: The pentafluorophenolate anion itself, or derivatives thereof, could function as an organocatalyst. The highly electronegative fluorine atoms can influence the basicity and nucleophilicity of the phenolate oxygen, potentially enabling it to catalyze specific reactions. The field of catalytic fluorination is rapidly advancing, with a focus on developing milder and more selective methods. acs.orgrsc.orgmdpi.comnih.gov this compound could play a role in this area, either as a fluoride source or as a component of the catalytic system.

The design of new catalytic systems based on this compound will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and advanced characterization techniques to unlock its full potential.

Q & A

Q. What are the recommended safety protocols for handling potassium pentafluorophenolate in laboratory settings?

this compound requires stringent safety measures due to its classification as a potential carcinogen (IARC, ACGIH, NTP, OSHA) and mutagen . Key protocols include:

- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Conducting reactions in fume hoods to avoid inhalation exposure.

- Regular monitoring of workplace air concentrations (OSHA-compliant methods).

- Proper waste disposal to mitigate environmental risks (limited ecotoxicity data available) .

Q. How can researchers confirm the purity and structural integrity of this compound during synthesis?

Methodological validation involves:

- Spectroscopic analysis : NMR to verify fluorine substituent positions and purity .

- Crystallography : Single-crystal X-ray diffraction (CCDC data) to resolve bond angles and confirm salt formation .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition patterns (melting point: 34–36°C; boiling point: 146.3°C) .

Q. What solvents are compatible with this compound for synthetic applications?

Solubility data indicate compatibility with polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in non-polar solvents. Solvent selection should align with reaction mechanisms (e.g., β-lactam synthesis in THF/water mixtures) .

Advanced Research Questions

Q. How does this compound influence reaction outcomes in transition metal-catalyzed systems?

Studies show it acts as a ligand in metallocene complexes (e.g., CpRu(5-C5F5)), stabilizing electron-deficient metal centers via fluorinated aryl interactions. Computational DFT analyses reveal enhanced catalytic activity in oxidative reactions, particularly with XeF₂ for peroxide synthesis . Experimental optimization involves:

- Varying stoichiometry of pentafluorophenolate to metal precursors.

- Monitoring reaction kinetics under inert atmospheres to prevent hydrolysis .

Q. What methodologies resolve contradictions in reported reactivity data for this compound?

Contradictions (e.g., negligible epimerization effects in β-lactam synthesis vs. catalytic roles in oxidative systems ) require:

- Comparative studies : Replicate conditions across literature protocols (temperature, solvent, catalyst loading).

- Mechanistic probes : Isotopic labeling () or trapping experiments to identify intermediates.

- Data frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) to isolate variables .

Q. How can computational modeling enhance the design of this compound-based catalysts?

Advanced strategies include:

- DFT calculations : Predict electronic effects of fluorinated ligands on metal centers (e.g., Ni, Pd, Pt complexes) .

- Molecular dynamics simulations : Model solvent interactions to optimize reaction pathways.

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent patterns with catalytic efficiency .

Q. What are the best practices for analyzing environmental persistence of this compound derivatives?

Despite limited ecotoxicity data , researchers should:

- Use LC-MS/MS to detect perfluoroalkyl acid (PFAA) degradation products.

- Apply EPA guidelines for PFAS sampling (multi-depth soil/groundwater analysis) to assess mobility and bioaccumulation .

- Collaborate with regulatory bodies (e.g., NTP) to align with emerging PFAS toxicity frameworks .

Methodological Frameworks

- Experimental design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .

- Data interpretation : Use crystallographic databases (CCDC) and spectral libraries for cross-validation .

- Risk mitigation : Incorporate IARC/OSHA classifications into institutional safety reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products